molecular formula C8H7BrCl2N2O B6216249 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride CAS No. 2742653-13-8

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride

Cat. No.: B6216249
CAS No.: 2742653-13-8
M. Wt: 298
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride is a chemical compound with the CAS Number: 1810070-18-8 . It has a molecular weight of 235.51 . The IUPAC name for this compound is 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine hydrochloride .


Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction . The optimized molecular crystal structure was preliminarily determined using density functional theory (DFT) and compared with the X-ray diffraction values .


Chemical Reactions Analysis

As widely studied intermediates of C3 and C5-substituted 7-azaindoles derivatives, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling . These can be further modified to develop novel 7-azaindole derivatives .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Mechanism of Action

While the exact mechanism of action for the compound is not specified, 7-azaindoles, a related class of compounds, can inhibit the activity of various proteases in pharmacological effects, and have anticancer, antiviral, and other effects .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

The 7-azaindoles derivatives, a major category of compounds that includes the compound , show a widespread of biological activities . They are of great interest in the fields of medicine, agriculture, functional materials, and chemicals because of their high efficiency, low toxicity, environmental friendliness, and unique biological activity and structural diversity . Novel molecularly targeted drugs usually have relatively clear targets, mainly acting on key molecules and their signal transduction pathways that regulate cell growth and proliferation . This differs greatly between normal and tumor cells, and can inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride involves the conversion of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylic acid to the corresponding acid chloride, followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylic acid", "Thionyl chloride", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate" ], "Reaction": [ "To a solution of 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylic acid in dry diethyl ether, add thionyl chloride dropwise with stirring at room temperature.", "Heat the reaction mixture under reflux for 2 hours.", "Remove the excess thionyl chloride under reduced pressure.", "Add dry diethyl ether to the residue and filter the resulting solid.", "Dissolve the solid in dry diethyl ether and add hydrochloric acid dropwise with stirring at room temperature.", "Heat the reaction mixture under reflux for 2 hours.", "Remove the solvent under reduced pressure.", "Dissolve the residue in a minimum amount of water and add sodium bicarbonate solution until the pH is basic.", "Extract the mixture with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Remove the solvent under reduced pressure to obtain the crude product.", "Purify the product by recrystallization from a suitable solvent to obtain 5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride." ] }

CAS No.

2742653-13-8

Molecular Formula

C8H7BrCl2N2O

Molecular Weight

298

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.